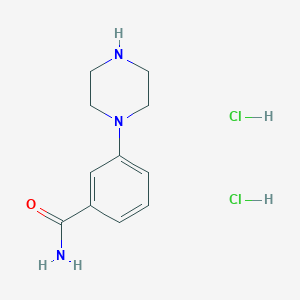

3-(Piperazin-1-yl)benzamide dihydrochloride

Description

Properties

Molecular Formula |

C11H17Cl2N3O |

|---|---|

Molecular Weight |

278.18 g/mol |

IUPAC Name |

3-piperazin-1-ylbenzamide;dihydrochloride |

InChI |

InChI=1S/C11H15N3O.2ClH/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14;;/h1-3,8,13H,4-7H2,(H2,12,15);2*1H |

InChI Key |

HUUNJDIASCEFMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C(=O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)benzamide dihydrochloride typically involves the reaction of piperazine with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the need for large batch reactors and can improve the overall yield and purity of the compound .

Chemical Reactions Analysis

Amide Bond Formation and Modification

The benzamide group participates in coupling reactions to generate derivatives with modified pharmacological properties:

-

Reagents : Ethyl piperidine-4-carboxylate, N-hydroxybenzotriazole (HOBt), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and N-methylpiperazine .

-

Conditions : Tetrahydrofuran (THF) or dichloromethane under nitrogen, room temperature to 70°C.

-

Products :

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation and acylation:

-

Alkylation :

-

Acylation :

Oxidation and Reduction Reactions

The compound’s aromatic and aliphatic regions undergo redox transformations:

-

Oxidation :

-

Reduction :

Substitution Reactions

Electrophilic substitution occurs at the benzene ring or piperazine nitrogen:

-

Halogenation :

-

Reagents : Chlorine (Cl₂), bromine (Br₂) in dichloromethane.

-

Products : Halogenated benzamides for enhanced bioactivity.

-

-

Nucleophilic Aromatic Substitution :

Key Reaction Data Table

Stability and Reaction Optimization

Scientific Research Applications

Antineoplastic Agents

Research indicates that 3-(Piperazin-1-yl)benzamide dihydrochloride exhibits notable antitumor properties. It has been studied for its interactions with various biological targets, including:

- Dopamine Receptors : The compound shows selective binding to dopamine receptors, which are critical in modulating neuropsychiatric conditions and have implications in cancer therapy.

- DDR1 Inhibition : Selective inhibitors targeting DDR1 (Discoidin Domain Receptor 1) have shown potential in suppressing tumorigenicity and inhibiting lung cancer metastasis. Compounds structurally related to this compound have been identified as promising candidates in this area .

Neuropsychiatric Disorders

The compound's affinity for dopamine receptors also positions it as a potential treatment for neuropsychiatric disorders, such as schizophrenia and depression. Its pharmacological profile suggests it may help in modulating neurotransmitter activity, potentially leading to improved therapeutic outcomes .

Biochemical Research Applications

This compound is utilized in proteomics research, where it aids in the study of protein interactions and functions. Its ability to influence cellular signaling pathways makes it a useful tool in understanding complex biological systems.

Cancer Treatment Studies

In experimental models, compounds similar to this compound have demonstrated significant efficacy:

- Inhibition of Cell Migration : Studies have shown that related compounds can inhibit the migration and invasion of non-small cell lung cancer (NSCLC) cells, indicating their potential application in cancer therapy .

- Amyloid Beta Reduction : Research on substituted piperazine benzamides suggests that they can reduce amyloid beta levels, which is crucial for developing treatments for Alzheimer's disease .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on various benzamide derivatives, highlighting the specific structural features that enhance their biological activity against targets such as acetylcholinesterase and β-secretase. These findings suggest that modifications to the piperazine or benzamide moieties could lead to improved therapeutic agents for neurodegenerative diseases .

Comparative Data Table

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Benzamide linked to piperazine | Antineoplastic, Neuropsychiatric |

| TPI-1917-49 | Substituted thiazole piperazine benzamide | Amyloid beta reduction |

| N,N-Dimethylpiperazine | Dimethylated piperazine | Enhanced blood-brain barrier penetration |

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist at dopamine and serotonin receptors, which can influence neurotransmitter signaling pathways.

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-(Piperazin-1-yl)benzamide dihydrochloride. Key differences in substituents, pharmacological activity, and physicochemical properties are highlighted.

Structural Analogues

Key Observations:

- Salt Form: The number of hydrochloride counterions (mono vs. di) impacts solubility and stability. Dihydrochloride salts (e.g., 3-(Piperazin-1-yl)benzamide) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., Ziprasidone-related compounds) .

- Core Structure : Replacing benzamide with benzimidazole (as in ) or benzisothiazole (as in ) alters electronic properties and binding affinity. Benzimidazole derivatives often show enhanced antimicrobial activity due to increased planarity and hydrogen-bonding capacity.

Pharmacologically Active Analogues

Key Observations:

- Receptor Specificity : WAY-100135 and GR-55562 demonstrate how piperazine derivatives can be tailored for selective receptor antagonism (5-HT₁ₐ vs. 5-HT₁B) by modifying substituents like methoxyphenyl or pyridinyl groups .

- Impurity Profiles : Chlorophenyl-substituted piperazines (e.g., Impurity C) highlight challenges in synthetic routes and the need for robust analytical methods to ensure drug safety .

Biological Activity

3-(Piperazin-1-yl)benzamide dihydrochloride is a compound with significant biological activity, particularly noted for its applications in cancer treatment and neuropsychiatric disorders. This article delves into its various biological activities, synthesis methods, and relevant research findings.

- Molecular Formula : C12H19Cl2N3O

- Molecular Weight : Approximately 292.2 g/mol

- Structure : The compound features a benzamide moiety linked to a piperazine ring via a methylene bridge, existing as a dihydrochloride salt which enhances its solubility in aqueous environments.

Antineoplastic Activity

Research indicates that this compound demonstrates notable antineoplastic properties. In various studies, it has shown efficacy against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |

| U-937 (Monocytic Leukemia) | 4.5 | Inhibits cell proliferation |

| HCT-116 (Colon Cancer) | 0.48 | Triggers G1 phase arrest |

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle regulation, making it a candidate for further development in cancer therapy .

Neuropsychiatric Applications

The compound has also been studied for its effects on neuropsychiatric disorders. Its interactions with dopamine receptors suggest potential applications in treating conditions such as schizophrenia and depression. It is believed to modulate neurotransmitter activity, although detailed mechanisms remain to be fully elucidated.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Amidation Reactions : Reaction of piperazine with benzoyl chloride followed by dihydrochloride salt formation.

- Cyclization Techniques : Utilizing intermediates from piperazine derivatives to form the final product through cyclization reactions.

These methods enhance the yield and purity of the compound, making it suitable for biological testing .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study evaluated its antitumor activity against human leukemia cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

- Another research focused on its antibacterial properties, revealing effectiveness against various bacterial strains, thus opening avenues for its use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it's beneficial to compare it with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 4-(Piperazin-1-yl)butyric acid | Potential anti-inflammatory properties | Moderate anti-inflammatory activity |

| N-[4-(4-Arylpiperazin-1-yl)butyl]carboxamides | Selective D3 receptor ligands | Neurotransmitter modulation |

| N,N-Dimethylpiperazine | Enhanced lipophilicity affecting CNS penetration | Variable neuroactivity |

These comparisons underline the distinctive pharmacological profile of this compound, particularly its dual role in oncology and psychiatry.

Q & A

Q. What are the primary synthetic routes for 3-(Piperazin-1-yl)benzamide dihydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between benzamide derivatives and piperazine, followed by dihydrochloride salt formation. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and stoichiometric ratios. To optimize yields, employ statistical Design of Experiments (DoE) to test variables like reaction time, catalyst loading (e.g., K₂CO₃), and pH. For example, a Central Composite Design (CCD) can identify interactions between temperature and solvent efficiency . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and compare retention times against certified reference standards. For structural confirmation, perform ¹H/¹³C NMR (DMSO-d₆ solvent) to verify piperazine proton signals at δ 2.8–3.5 ppm and aromatic protons at δ 7.2–7.8 ppm. Mass spectrometry (ESI+) should show [M+H]⁺ at m/z 234.1 (free base) and 307.0 (dihydrochloride). Cross-reference with IR spectroscopy for amide C=O stretches (~1650 cm⁻¹) .

Q. What are common impurities in synthesized batches, and how can they be mitigated?

- Methodological Answer : Impurities often include unreacted benzamide precursors (e.g., 3-nitrobenzamide) or mono-hydrochloride salts. Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:1) and UV visualization identifies residual reactants. For quantification, LC-MS detects byproducts like N-alkylated piperazines. Mitigation strategies include post-reaction quenching with aqueous NaHCO₃ and repeated washing with cold ether .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved pharmacological activity?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps of the benzamide core, identifying sites for electrophilic substitution. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin receptors (5-HT₁A). Pair computational results with SAR studies ; for example, substituting the benzamide’s para position with electron-withdrawing groups (e.g., -Cl) may enhance receptor selectivity. Validate predictions via in vitro assays (e.g., cAMP inhibition) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Conduct orthogonal assays :

- Compare in vitro (e.g., HEK-293 cells) and ex vivo (e.g., rat brain slices) models.

- Test stability in physiological buffers (pH 7.4, 37°C) via HPLC over 24 hours to rule out degradation.

Cross-reference with literature using platforms like ICReDD’s reaction databases to align experimental protocols .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

- Methodological Answer : Implement flow chemistry for continuous piperazine coupling, which improves heat/mass transfer. Monitor critical quality attributes (CQAs) like particle size (via dynamic light scattering ) to ensure consistency. Use Process Analytical Technology (PAT) tools (e.g., in-line FTIR) for real-time reaction monitoring. For salt formation, optimize anti-solvent addition rates (e.g., HCl gas vs. aqueous HCl) to control crystal polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.